3-[4-(Methoxycarbonyl)phenyl]propanoic acid 3-[4-(Methoxycarbonyl)phenyl]propanoic acid An intermediate in the preparation of a potential inhibitor of GAR Tfase.

Brand Name: Vulcanchem
CAS No.: 151937-09-6
VCID: VC21127691
InChI: InChI=1S/C11H12O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6H,4,7H2,1H3,(H,12,13)
SMILES: COC(=O)C1=CC=C(C=C1)CCC(=O)O
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

3-[4-(Methoxycarbonyl)phenyl]propanoic acid

CAS No.: 151937-09-6

Cat. No.: VC21127691

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Methoxycarbonyl)phenyl]propanoic acid - 151937-09-6

Specification

CAS No. 151937-09-6
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 3-(4-methoxycarbonylphenyl)propanoic acid
Standard InChI InChI=1S/C11H12O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6H,4,7H2,1H3,(H,12,13)
Standard InChI Key AEPLPTIERJSGES-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)CCC(=O)O
Canonical SMILES COC(=O)C1=CC=C(C=C1)CCC(=O)O

Introduction

Chemical Identity and Structure

3-[4-(Methoxycarbonyl)phenyl]propanoic acid is an aromatic carboxylic acid that contains both a propanoic acid chain and a methyl ester functional group. Its structure consists of a benzene ring substituted with a methoxycarbonyl group at the para position and a propanoic acid chain.

Basic Identification

The compound is characterized by the following properties:

PropertyValue
CAS Number151937-09-6
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Chemical Name (IUPAC)3-[4-(Methoxycarbonyl)phenyl]propanoic acid
Common Synonyms4-(2-Carboxyethyl)benzoic Acid Methyl Ester; Benzenepropanoic acid, 4-(methoxycarbonyl)-
MDL NumberMFCD12406797

This bifunctional molecule contains two distinct carboxylic acid moieties - one free carboxylic acid and one methyl ester - making it particularly useful in organic synthesis due to its differential reactivity .

Physical and Chemical Properties

3-[4-(Methoxycarbonyl)phenyl]propanoic acid exhibits properties typical of aromatic carboxylic acids while also demonstrating reactivity associated with methyl esters.

Physical Properties

The compound appears as a crystalline solid at room temperature with the following physical characteristics:

PropertySpecification
Physical StateSolid
AppearanceCrystalline
Melting PointData not provided in current sources
SolubilityLikely soluble in organic solvents such as methanol, ethanol, DMF, and DMSO based on similar structures

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

  • The free carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The methyl ester group can be selectively hydrolyzed, transesterified, or reduced

  • The aromatic ring allows for potential substitution reactions under specific conditions

This differential reactivity makes it a valuable synthon in organic chemistry with potential for selective transformations .

Hazard InformationDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501

Synthesis Methods

Several approaches have been developed for the synthesis of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid, offering flexibility in preparation methods.

Hydrogenation Method

One documented method involves the hydrogenation of 1-methyl 4-(2-carboxyvinyl)benzoate, which serves as a precursor to the target compound. This approach typically utilizes catalytic hydrogenation conditions to reduce the carbon-carbon double bond .

Biocompatible Hydrogenation

Research has also explored innovative approaches for alkene hydrogenation using biocompatible methods. One notable example involves:

  • Using a palladium catalyst

  • Employing hydrogen gas generated directly by living microorganisms

  • Performing the reaction under mild conditions

This environmentally friendly approach represents a hybrid methodology that combines traditional organic synthesis with microbial metabolism, potentially applicable to the synthesis of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid and related compounds .

ManufacturerProduct NumberPackagingPrice (USD)Purity
TRCC178085100mg$165Not specified
AK Scientific4725AD1g$185Not specified
Matrix Scientific079502500mg$468Not specified
American Custom Chemicals CorporationCHM10484145mg$504.1795.00%
Oakwood075566250mg$5095%

This pricing information suggests that the compound is relatively expensive, likely due to its specialized synthetic requirements and limited scale of production .

Applications in Research and Industry

3-[4-(Methoxycarbonyl)phenyl]propanoic acid has found applications in various research areas, particularly in pharmaceutical synthesis and as a building block for more complex molecules.

Pharmaceutical Applications

The compound has been implicated in pharmaceutical research, particularly in the synthesis pathway of pemetrexed acid, an important anticancer agent. The bifunctional nature of the molecule allows for selective transformations leading to more complex drug intermediates .

Synthetic Building Block

As a functionalized phenylpropanoic acid derivative, this compound serves as a valuable building block in the synthesis of:

  • Pharmaceutical intermediates

  • Specialty chemicals

  • Functionalized materials

  • Research compounds requiring differential carboxylic acid reactivity

The presence of both free carboxylic acid and methyl ester groups provides opportunities for selective reactions and transformations in complex synthetic routes .

Research in Biocompatible Chemistry

The compound may be relevant to studies exploring the integration of biological systems with chemical synthesis, as documented in research on biocompatible alkene hydrogenation. This area represents an innovative frontier combining metabolic engineering with organic chemistry principles .

Structure-Activity Relationships

Although specific biological activity data for 3-[4-(Methoxycarbonyl)phenyl]propanoic acid is limited in the available sources, its structural features suggest potential activity profiles.

Structural Features of Interest

The compound contains several key structural elements that contribute to its potential bioactivity:

  • The phenylpropanoic acid backbone, which appears in various bioactive molecules including anti-inflammatory agents

  • The methyl ester functionality, which can serve as a prodrug or modulate lipophilicity

  • The 1,4-disubstituted benzene pattern, which is prevalent in many pharmaceutical compounds

These structural features make it a potentially interesting compound for medicinal chemistry explorations, though specific activity data would require further investigation.

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